molecular formula C10H14N6O6S B13962229 5'-Sulfamoyladenosine

5'-Sulfamoyladenosine

Cat. No.: B13962229
M. Wt: 346.32 g/mol
InChI Key: KKQMCTARRKKJGE-YLXOIZHRSA-N
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Description

5’-Sulfamoyladenosine is a unique compound characterized by the presence of a sulfamoyl group attached to the 5’ position of adenosine. This compound is notable for its rare sulfamoyl ester moiety, which is not commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Sulfamoyladenosine typically involves the reaction of adenosine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl ester bond . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for 5’-Sulfamoyladenosine are not extensively documented, the compound can be synthesized on a larger scale using similar principles as those employed in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5’-Sulfamoyladenosine undergoes various chemical reactions, including substitution and hydrolysis. The sulfamoyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of 5’-Sulfamoyladenosine include sulfamoyl chloride, bases like pyridine, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from the reactions of 5’-Sulfamoyladenosine depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfamoyl derivatives, while hydrolysis can lead to the formation of adenosine and sulfamic acid .

Scientific Research Applications

Chemistry: In chemistry, 5’-Sulfamoyladenosine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, 5’-Sulfamoyladenosine is investigated for its role in cellular processes. It has been shown to interfere with adenosine monophosphate enzymology, making it a valuable tool for studying enzyme mechanisms and cellular metabolism .

Medicine: Medicinally, 5’-Sulfamoyladenosine exhibits antiparasitic activity and has been explored as a potential therapeutic agent. Its ability to inhibit protein biosynthesis and platelet aggregation further highlights its potential in treating various medical conditions .

Industry: In the industrial sector, 5’-Sulfamoyladenosine is utilized in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5’-Sulfamoyladenosine involves its interaction with specific molecular targets and pathways. It is known to interfere with adenosine monophosphate enzymology, which affects various cellular processes. The compound’s sulfamoyl group plays a crucial role in its bioactivity, allowing it to interact with enzymes and other biomolecules .

Comparison with Similar Compounds

5’-Sulfamoyladenosine can be compared with other similar compounds, such as nucleocidin and ascamycins. These compounds share structural similarities but differ in their functional groups and bioactivity:

The uniqueness of 5’-Sulfamoyladenosine lies in its specific sulfamoyl ester moiety and its diverse bioactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H14N6O6S

Molecular Weight

346.32 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide

InChI

InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1

InChI Key

KKQMCTARRKKJGE-YLXOIZHRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N

Origin of Product

United States

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